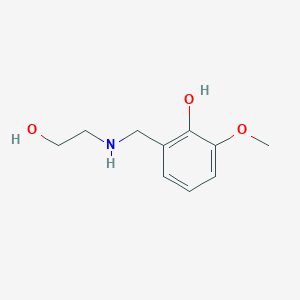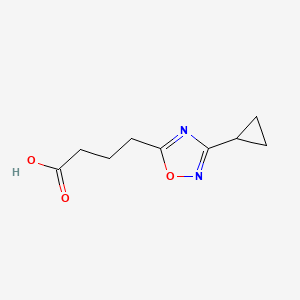![molecular formula C14H18N2O3S B1438658 1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid CAS No. 1096943-94-0](/img/structure/B1438658.png)
1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid
Übersicht
Beschreibung
“1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1096943-94-0 . It has a molecular weight of 294.37 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3S/c17-13(18)11-2-1-5-15(9-11)14(19)16-6-3-12-10(8-16)4-7-20-12/h4,7,11H,1-3,5-6,8-9H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.37 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Antianaphylactic Activity
1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid and its derivatives have demonstrated potential in antianaphylactic activity. Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, including derivatives of this compound, which showed promising antianaphylactic properties (Wagner et al., 1993).
Structural and Supramolecular Chemistry
The compound plays a significant role in structural and supramolecular chemistry. For instance, Pinheiro et al. (2012) studied a related compound, 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, revealing crucial insights into its planar structure and intramolecular interactions, which could be relevant for understanding the properties of this compound (Pinheiro et al., 2012).
Synthesis of Functionalized Heterocycles
Mekheimer et al. (1997) and Bakhite et al. (2005) have explored the synthesis of functionalized heterocycles using derivatives of this compound. These studies contribute to the broader understanding of synthesizing complex organic compounds with potential pharmaceutical applications (Mekheimer et al., 1997); (Bakhite et al., 2005).
Potential as an IKK-β Inhibitor
Latli et al. (2016) described the efficient synthesis of a potent IκB Kinase-β (IKK-β) inhibitor, a derivative of this compound, labeled with carbon-14 and deuterium. This highlights the compound's potential in biochemical research and drug development (Latli et al., 2016).
Combinatorial Chemistry Applications
Volochnyuk et al. (2010) demonstrated the use of a library of fused pyridine-4-carboxylic acids, including thieno[2,3-b]pyridines, in combinatorial chemistry, indicating the versatility of this compound in this field (Volochnyuk et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemische Analyse
Biochemical Properties
1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. It also affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with key enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-13(18)11-2-1-5-15(9-11)14(19)16-6-3-12-10(8-16)4-7-20-12/h4,7,11H,1-3,5-6,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLDVDKOKIPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCC3=C(C2)C=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)
![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B1438578.png)
![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)
amine](/img/structure/B1438581.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)

![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)

![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)


![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)
